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Compound of Interest

Compound Name: AR-C102222

Cat. No.: B1139195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AR-C102222 is a potent and highly selective, orally active inhibitor of inducible nitric oxide

synthase (iNOS), a key enzyme implicated in various inflammatory and pain pathways. As a

member of the spirocyclic quinazoline class of compounds, AR-C102222 has demonstrated

significant anti-inflammatory and antinociceptive properties in a range of preclinical models.

This technical guide provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and experimental evaluation of AR-C102222, intended to support further

research and development efforts in the fields of inflammation, pain, and other iNOS-mediated

pathologies.

Chemical Structure and Properties
AR-C102222 is chemically known as 5-({4'-amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-

quinazolin]-1-yl}carbonyl)pyridine-2-carbonitrile. The hydrochloride salt is a common form used

in research.
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Property Value Reference

Chemical Formula C19H16F2N6O [1]

Molecular Weight 382.37 g/mol [1]

CAS Number 253771-21-0 [1]

IUPAC Name

5-({4'-amino-5',8'-difluoro-1'H-

spiro[piperidine-4,2'-

quinazolin]-1-

yl}carbonyl)pyridine-2-

carbonitrile

[2]

SMILES

N#CC1=NC=C(C=C1)C(=O)N

1CCC2(CC1)NC1=C(C(F)=CC

=C1F)C(N)=N2

[1]

InChI

InChI=1S/C19H16F2N6O/c20-

13-3-4-14(21)16-

15(13)17(23)26-19(25-16)5-7-

27(8-6-19)18(28)11-1-2-12(9-

22)24-10-11/h1-4,10,25H,5-

8H2,(H2,23,26)

[2]

Property Value Reference

Chemical Formula (HCl salt) C19H17ClF2N6O [2]

Molecular Weight (HCl salt) 418.83 g/mol [2]

CAS Number (HCl salt) 1781934-50-6 [2]

Pharmacological Properties
AR-C102222 functions as a potent, competitive inhibitor of the inducible nitric oxide synthase

(iNOS) enzyme.[2] Its mechanism of action involves competing with the natural substrate, L-

arginine, for binding to the active site of the iNOS enzyme, thereby preventing the synthesis of

nitric oxide (NO).
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Selectivity Profile
A key feature of AR-C102222 is its high selectivity for iNOS over the other two major NOS

isoforms: endothelial NOS (eNOS) and neuronal NOS (nNOS). This selectivity is crucial for

therapeutic applications, as inhibition of eNOS can lead to cardiovascular side effects.

Enzyme Isoform IC50 (nM) Selectivity vs. iNOS Reference

Human iNOS 37 - [2]

Human eNOS >100,000 >2700-fold [3]

Human nNOS 1,200 ~32-fold [3]

Note: A study reported 3000-fold selectivity over eNOS.[3]

Pharmacological Effects
The selective inhibition of iNOS by AR-C102222 translates to significant anti-inflammatory and

antinociceptive effects in various preclinical models.[4] Overproduction of NO by iNOS is a

hallmark of many inflammatory conditions and contributes to the sensitization of pain pathways.

By reducing excessive NO production, AR-C102222 has been shown to be effective in models

of:

Inflammatory pain[4]

Neuropathic pain[4]

Post-operative pain[4]

Adjuvant-induced arthritis[2]

Experimental Protocols
In Vitro iNOS Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AR-C102222
against purified human iNOS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1139195?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6908786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2868503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2868503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2868503/
https://www.benchchem.com/product/b1139195?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16125426/
https://www.benchchem.com/product/b1139195?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16125426/
https://pubmed.ncbi.nlm.nih.gov/16125426/
https://pubmed.ncbi.nlm.nih.gov/16125426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6908786/
https://www.benchchem.com/product/b1139195?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology: The inhibitory potency of AR-C102222 is determined by measuring the

conversion of [3H]-L-arginine to [3H]-L-citrulline by the purified recombinant human iNOS

enzyme.

Enzyme Preparation: Purified recombinant human iNOS is used.

Reaction Mixture: The assay is typically performed in a buffer (e.g., 50 mM Tris-HCl, pH 7.5)

containing the enzyme, cofactors (e.g., 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM (6R)-

tetrahydrobiopterin, and 2.5 mM CaCl2), and calmodulin.

Inhibitor Incubation: A range of concentrations of AR-C102222 are pre-incubated with the

enzyme and cofactors.

Reaction Initiation: The reaction is initiated by the addition of [3H]-L-arginine.

Reaction Termination: After a defined incubation period at 37°C, the reaction is stopped,

typically by the addition of a stop buffer containing EDTA.

Separation and Quantification: The product, [3H]-L-citrulline, is separated from the unreacted

[3H]-L-arginine using cation-exchange chromatography. The amount of [3H]-L-citrulline is

then quantified by liquid scintillation counting.

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

In Vivo Models of Inflammation and Pain
Objective: To evaluate the anti-inflammatory activity of AR-C102222 in an acute model of

inflammation.

Methodology:

Animals: Male BALB/c mice are typically used.[4]

Compound Administration: AR-C102222 is administered orally (p.o.) at various doses (e.g.,

3, 10, 30, 100 mg/kg) prior to the induction of inflammation.[2]
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Induction of Inflammation: A solution of arachidonic acid in an appropriate solvent (e.g.,

acetone) is topically applied to the inner and outer surfaces of one ear.[5][6] The contralateral

ear receives the vehicle alone and serves as a control.

Measurement of Edema: At a specified time after the application of arachidonic acid

(typically 1-2 hours), the mice are euthanized, and a biopsy punch is used to collect a

standardized section of both ears. The weight of the ear punches is measured, and the

difference in weight between the arachidonic acid-treated ear and the vehicle-treated ear is

calculated as an index of edema.

Data Analysis: The percentage of inhibition of edema by AR-C102222 is calculated by

comparing the edema in the treated groups to the vehicle-control group.

Objective: To assess the antinociceptive effect of AR-C102222 in a model of chronic

inflammatory pain.

Methodology:

Animals: Male Sprague-Dawley rats are commonly used.[4]

Induction of Arthritis: A single intraplantar injection of Freund's Complete Adjuvant (FCA) is

administered into the hind paw to induce a localized and persistent inflammation.[7][8]

Compound Administration: AR-C102222 is administered orally at various doses at a time

point when the inflammatory response and hyperalgesia are well-established (e.g., 24 hours

post-FCA injection).[4]

Assessment of Hyperalgesia: Mechanical hyperalgesia (increased sensitivity to a mechanical

stimulus) is measured using a device such as the Randall-Selitto apparatus or an electronic

von Frey anesthesiometer. The pressure or force required to elicit a paw withdrawal reflex is

determined before and at various times after compound administration.

Data Analysis: The paw withdrawal threshold is measured, and the reversal of hyperalgesia

by AR-C102222 is calculated by comparing the post-dose thresholds to the pre-dose and

vehicle-control values.

Signaling Pathways and Logical Relationships
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iNOS Signaling Pathway in Inflammation
The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a critical

component of the inflammatory response. The expression of the iNOS gene (NOS2) is induced

by pro-inflammatory cytokines and microbial products.
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iNOS signaling pathway and the inhibitory action of AR-C102222.

Experimental Workflow for In Vivo Anti-Inflammatory
Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of AR-
C102222 in a preclinical model of inflammation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1139195?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139195?utm_src=pdf-body
https://www.benchchem.com/product/b1139195?utm_src=pdf-body
https://www.benchchem.com/product/b1139195?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Animal Acclimation
(e.g., Mice or Rats)

Random Allocation into
Treatment Groups

Compound Administration
(AR-C102222 or Vehicle)

Induction of Inflammation
(e.g., Arachidonic Acid or FCA)

Assessment of
Inflammation/Pain

Data Collection
(e.g., Ear Weight, Paw Withdrawal Threshold)

Statistical Analysis

Results & Conclusion

End

Click to download full resolution via product page

Workflow for in vivo anti-inflammatory and antinociceptive testing.
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Conclusion
AR-C102222 is a valuable research tool for investigating the role of iNOS in various

physiological and pathological processes. Its high potency and selectivity for iNOS make it a

superior pharmacological probe compared to less selective inhibitors. The data presented in

this guide, including its chemical properties, pharmacological profile, and detailed experimental

methodologies, provide a solid foundation for researchers and drug development professionals

to explore the therapeutic potential of selective iNOS inhibition with AR-C102222. Further

studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles to

advance its potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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